Benzene, 1-chloro-4-(1-fluoroethenyl)-
Overview
Description
Benzene, 1-chloro-4-(1-fluoroethenyl)-: is an organic compound with the molecular formula C8H6ClF It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by a fluoroethenyl group
Mechanism of Action
Target of Action
Similar compounds, such as those in the triazole family, are known to interact with various enzymes and receptors in the body .
Mode of Action
“Benzene, 1-chloro-4-(1-fluoroethenyl)-” likely undergoes nucleophilic aromatic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, attacks an aromatic ring, replacing one of the substituents
Biochemical Pathways
The compound likely affects the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellins synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .
Pharmacokinetics
Similar compounds, such as those in the triazole family, are known to have good absorption and distribution profiles, with metabolism and excretion varying based on the specific compound .
Result of Action
Similar compounds, such as those in the triazole family, are known to have various effects, including growth regulation and stress protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-(1-fluoroethenyl)- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloro-1-fluoroethene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require a controlled temperature to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-(1-fluoroethenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing chlorine and fluoroethenyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reaction typically occurs under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions may yield a phenol derivative, while oxidation could produce a carboxylic acid derivative.
Scientific Research Applications
Benzene, 1-chloro-4-(1-fluoroethenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex
Properties
IUPAC Name |
1-chloro-4-(1-fluoroethenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJVIQZHFQECLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=C(C=C1)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456845 | |
Record name | Benzene, 1-chloro-4-(1-fluoroethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106263-12-1 | |
Record name | Benzene, 1-chloro-4-(1-fluoroethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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